molecular formula C18H20N2O3 B7603887 N'-[3-(2,5-dimethylphenoxy)propanoyl]benzohydrazide

N'-[3-(2,5-dimethylphenoxy)propanoyl]benzohydrazide

Cat. No.: B7603887
M. Wt: 312.4 g/mol
InChI Key: DYFKXCMYXMUNHI-UHFFFAOYSA-N
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Description

N'-[3-(2,5-dimethylphenoxy)propanoyl]benzohydrazide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic, DNA Binding, and Antibacterial Activities :

    • Schiff base ligands related to benzohydrazide have been synthesized and characterized for their catalytic, DNA binding, and antibacterial activities. These compounds show potential as antimicrobial agents and in DNA interaction studies (El‐Gammal et al., 2021).
  • Corrosion Inhibitors :

    • Hydrazone derivatives of benzohydrazide have been evaluated as corrosion inhibitors for mild steel in acidic media. This research provides insights into the mechanisms of metal surface protection, making these compounds valuable in industrial applications (Lgaz et al., 2019);
    • Further studies in 2020 also support the use of hydrazone derivatives as corrosion inhibitors, demonstrating their effectiveness in improving steel's resistance in acidic environments (Lgaz et al., 2020).
  • Anticancer Agents :

    • Benzohydrazide derivatives have been synthesized and evaluated for their anticancer properties. Certain derivatives showed significant inhibitory effects on various cancer cell lines, indicating their potential as therapeutic agents (Katiyar et al., 2015).
  • Antidiabetic, Anti-Inflammatory, and Anticancer Activities :

    • Novel oxadiazole derivatives have been synthesized starting from benzohydrazide, showing promise in antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
  • Antioxidant Activity :

    • Schiff bases derived from gallic hydrazide and benzohydrazide have been synthesized and evaluated for their antioxidant activity. These compounds exhibited significant antioxidant properties (Dighade & Parikh, 2017).
  • Potential as Pesticides :

    • N-derivatives of related compounds have been characterized for their potential as pesticides, demonstrating the versatility of benzohydrazide derivatives in agricultural applications (Olszewska et al., 2011).
  • Lipase-Catalyzed Synthesis :

    • N'-alkyl benzohydrazides have been synthesized via lipase-catalyzed hydrazine insertion, showing the potential of enzymatic methods in the synthesis of these compounds (Yu et al., 2022).
  • Antibacterial and Enzyme Inhibition :

    • N'-substituted benzylidene-2-(2, 4- dimethylphenoxy) acetatohydrazides have been synthesized and evaluated for their antibacterial and enzyme inhibition activities, highlighting their potential in pharmaceutical research (Aziz‐ur‐Rehman et al., 2014).
  • Light-Induced E-Z Isomerization :

    • Certain benzohydrazide derivatives exhibit E-Z isomerization when exposed to light, which could be leveraged in material science for developing responsive materials (Mondal et al., 2015).
  • Phase Transitional Properties in Supramolecules :

    • Novel dimeric supramolecules derived from benzohydrazide have been synthesized, showing unique phase transitional properties useful in materials science (Hiremath et al., 2016).

Properties

IUPAC Name

N'-[3-(2,5-dimethylphenoxy)propanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-8-9-14(2)16(12-13)23-11-10-17(21)19-20-18(22)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFKXCMYXMUNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.